molecular formula C19H19N3O6 B2727907 4,5-dimethoxy-2-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941889-58-3

4,5-dimethoxy-2-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2727907
CAS No.: 941889-58-3
M. Wt: 385.376
InChI Key: QZZKXKSAMXBAOK-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-nitro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide is a chemical compound used in various scientific research applications. This compound is known for its unique properties, making it valuable for experiments and studies in fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-2-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps, including nitration, amidation, and cyclization reactions. The starting materials are often commercially available compounds, which undergo a series of chemical transformations under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-nitro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various functionalized benzamides .

Scientific Research Applications

4,5-Dimethoxy-2-nitro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a potential lead compound for drug development.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-2-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or proteins, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,5-dimethoxy-2-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide include:

  • 3,4,5-Trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
  • 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid .

Uniqueness

The uniqueness of this compound lies in its specific functional groups and structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

4,5-dimethoxy-2-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6/c1-27-16-10-14(15(22(25)26)11-17(16)28-2)19(24)20-12-5-3-6-13(9-12)21-8-4-7-18(21)23/h3,5-6,9-11H,4,7-8H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZKXKSAMXBAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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